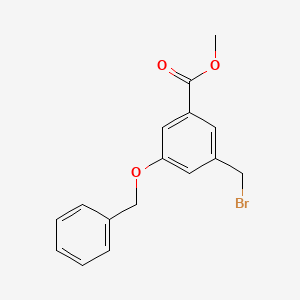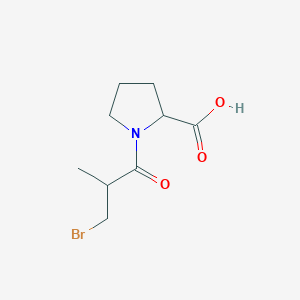
1-(3-Bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline is an organic compound with the molecular formula C9H14BrNO3 and a molecular weight of 264.12 g/mol . It is a white crystalline solid that is soluble in various organic solvents such as ketones and alcohols . This compound is notable for its applications in organic synthesis, particularly in the synthesis of proline derivatives .
Preparation Methods
The synthesis of 1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline can be achieved through multiple routes. One common method involves starting with L-proline as the raw material. The process includes dehydration, bromination using Br2, and subsequent amination reactions to yield the target compound . Industrial production methods typically follow similar steps but are optimized for larger-scale synthesis and higher yields .
Chemical Reactions Analysis
1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like ozone (O3) and reducing agents such as dimethyl sulfide or zinc.
Scientific Research Applications
1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline involves its interaction with specific molecular targets and pathways. The bromine atom and the proline moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
1-[(2S)-3-Bromo-2-Methyl-1-oxopropyl]-L-proline can be compared with other similar compounds such as:
Captopril: A well-known proline derivative used as an antihypertensive agent.
Enalapril: Another proline-based drug used to treat high blood pressure.
Properties
CAS No. |
215780-02-2 |
|---|---|
Molecular Formula |
C9H14BrNO3 |
Molecular Weight |
264.12 g/mol |
IUPAC Name |
1-(3-bromo-2-methylpropanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H14BrNO3/c1-6(5-10)8(12)11-4-2-3-7(11)9(13)14/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
SJYSAVFKJLHJHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



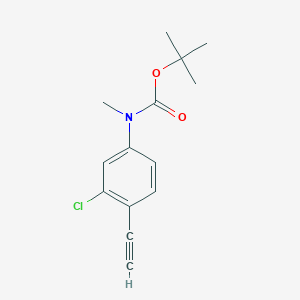

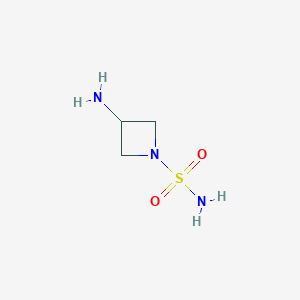

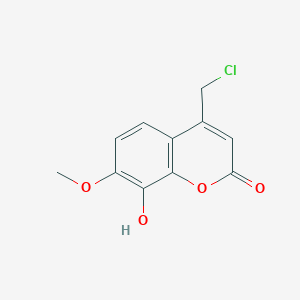
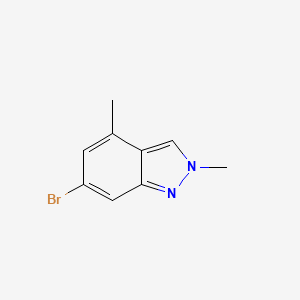
![[4-Acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12068922.png)
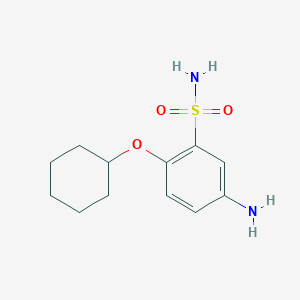


![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methyl methanesulfonate](/img/structure/B12068975.png)

